3,5-dimethoxy-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S2/c1-26-14-8-12(9-15(10-14)27-2)17(25)21-18-22-23-19(29-18)28-11-16(24)20-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHUTYJYELOMMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Anilino Group: The anilino group can be introduced through a nucleophilic substitution reaction, where aniline reacts with an appropriate electrophilic intermediate.
Attachment of the Dimethoxybenzamide Moiety: The final step involves the coupling of the thiadiazole derivative with 3,5-dimethoxybenzoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Aniline, electrophilic intermediates, triethylamine as a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including 3,5-dimethoxy-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide.
Case Studies
- Cytotoxicity Testing : In vitro studies have shown that similar thiadiazole derivatives exhibit cytotoxicity against various cancer cell lines (e.g., HeLa, MCF-7) with IC50 values often below 100 µM . This suggests that 3,5-dimethoxy-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide may also possess potent anticancer activity.
- Apoptosis Induction : Research indicates that compounds with similar structures can increase the number of apoptotic cells in treated cultures, suggesting that 3,5-dimethoxy-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide may also induce apoptosis through mitochondrial pathways .
Antimicrobial Applications
In addition to its anticancer properties, this compound may exhibit antimicrobial activity. Thiadiazole derivatives are known for their broad-spectrum antimicrobial effects.
Case Studies
- Antibacterial Activity : Similar compounds have shown effectiveness against various bacterial strains. For instance, studies have demonstrated that certain thiadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria .
- Fungal Inhibition : Research has also indicated that these compounds can be effective against fungal pathogens, making them candidates for developing new antifungal agents .
Summary of Findings
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound is compared to structurally related thiadiazole and benzamide derivatives (Table 1):
Key Observations:
- This may enhance target binding in biological systems .
- Conformational Differences : The butterfly conformation observed in bis-thiadiazole derivatives (e.g., ) contrasts with the planar geometry of the target compound, affecting molecular interactions.
- Tautomerism : Unlike thione-thiol tautomerism in simpler thiadiazoles (e.g., compounds [7–9] in ), the target compound’s carbamoyl group likely stabilizes a single tautomeric form.
Biological Activity
3,5-Dimethoxy-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide is a compound that integrates a 1,3,4-thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound by examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a benzamide structure linked to a thiadiazole ring, which enhances its biological activity. The presence of the sulfanyl group and dimethoxy substituents further contributes to its pharmacological profile.
Antimicrobial Activity
1,3,4-Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole ring exhibit significant antibacterial and antifungal activities due to their ability to disrupt microbial cell functions and inhibit growth .
| Compound | Activity Type | IC50 (µg/mL) |
|---|---|---|
| 3,5-Dimethoxy-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide | Antibacterial | 1.16 |
| Other Thiadiazole Derivatives | Antifungal | Varies |
Anticancer Properties
Studies have shown that 1,3,4-thiadiazole derivatives exhibit moderate to good anticancer activity against various cancer cell lines. For instance, compounds have demonstrated selective cytotoxicity towards breast carcinoma (T47D) and colon carcinoma (HT-29) with IC50 values indicating effective inhibition of cell proliferation .
| Cancer Type | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Breast Carcinoma | T47D | 12.5 |
| Colon Carcinoma | HT-29 | 15.0 |
The mechanisms through which 3,5-dimethoxy-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.
- Interaction with DNA : The thiadiazole moiety can interact with nucleic acids, potentially leading to the disruption of DNA replication in cancer cells .
- Induction of Apoptosis : Evidence suggests that certain derivatives induce apoptosis in cancer cells through mitochondrial pathways.
Case Studies
Several studies have highlighted the effectiveness of thiadiazole derivatives in preclinical models. For example:
Q & A
Q. What are the recommended synthetic routes for preparing 3,5-dimethoxy-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide?
The compound can be synthesized via cyclization reactions involving thiadiazole intermediates. A common approach is to react N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 min), followed by cyclization in DMF with iodine and triethylamine to form the thiadiazole core . For analogous compounds, bis-thiadiazole derivatives have been prepared using N-ethylmorpholine and acyl chlorides in dimethyl sulfoxide (DMSO) . Key steps include sulfur elimination during cyclization and purification via crystallization (e.g., acetone) .
Q. Which spectroscopic and crystallographic methods are critical for structural validation?
- NMR spectroscopy : Use and NMR to confirm substituent positions, particularly methoxy groups (δ ~3.8–4.0 ppm) and thiadiazole protons (δ ~8.0–8.5 ppm) .
- X-ray crystallography : Resolve intramolecular interactions (e.g., C–H···N hydrogen bonds) and planar geometries (r.m.s. deviation <0.15 Å) to validate stereoelectronic properties .
- Mass spectrometry : Confirm molecular weight (e.g., m/z 314.359 for related compounds) and fragmentation patterns .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of biological activity in thiadiazole derivatives?
Focus on modifying the sulfanyl and carbamoyl substituents to enhance target binding. For example:
- Replace the phenylcarbamoyl group with electron-withdrawing substituents (e.g., nitro, fluoro) to improve antimicrobial activity .
- Introduce heterocyclic systems (e.g., benzothiazole) at the sulfanyl position to modulate pharmacokinetic properties .
- Use docking studies to predict interactions with enzymes like dihydrofolate reductase (DHFR), a common target for antitumor agents .
Q. How should researchers address contradictions in spectral data during structural elucidation?
- Case example : Discrepancies between NMR and X-ray data may arise from dynamic effects (e.g., tautomerism). Use variable-temperature NMR to detect conformational flexibility .
- Resolution : Cross-validate with high-resolution mass spectrometry (HRMS) and computational methods (e.g., DFT calculations for optimized geometries) .
Q. What experimental design considerations are critical for assessing in vitro antitumor activity?
- Cell lines : Use diverse panels (e.g., MCF-7, HeLa) to evaluate selectivity.
- Controls : Include positive controls (e.g., doxorubicin) and solvent-only blanks to rule out assay interference from DMSO .
- Dose-response : Test concentrations between 1–100 μM, with triplicate measurements to ensure reproducibility .
Q. How can solubility challenges in pharmacological assays be mitigated?
- Co-solvents : Use DMSO (<1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- Prodrug strategies : Introduce hydrolyzable groups (e.g., acetyl) at the methoxy or sulfanyl positions to improve bioavailability .
Q. What methodologies are effective for analyzing metabolic stability?
- In vitro models : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS.
- Metabolite identification : Use high-resolution mass spectrometry (HRMS) with fragmentation trees to detect phase I/II metabolites .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting bioactivity data across different studies?
- Source analysis : Compare assay conditions (e.g., cell viability protocols, incubation times). Variations in MTT assay incubation (24 vs. 48 hrs) can alter IC values .
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance (p<0.05) and report confidence intervals .
Q. What computational tools are recommended for predicting ADMET properties?
- Software : SwissADME or PreADMET for permeability (LogP), cytochrome P450 interactions, and Ames toxicity .
- Validation : Compare predictions with experimental data (e.g., microsomal stability assays) to refine models .
Methodological Challenges
Q. How can cyclization side-reactions be minimized during synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
